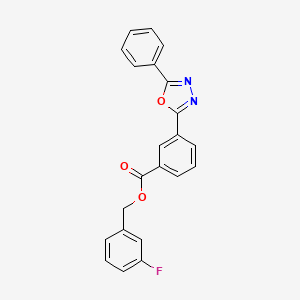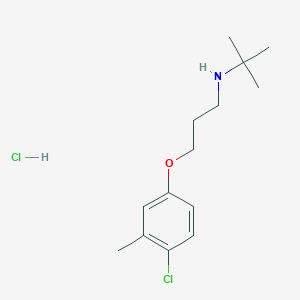![molecular formula C14H22N2 B4921531 N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
N-[2-(2-pyridinyl)ethyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-pyridinyl)ethyl]cycloheptanamine, also known as CYT387, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been studied for its potential use in treating various diseases, including myeloproliferative neoplasms, autoimmune disorders, and fibrosis. It has been shown to inhibit the JAK1/2 pathway, which is involved in the regulation of immune function and hematopoiesis.
Mecanismo De Acción
N-[2-(2-pyridinyl)ethyl]cycloheptanamine inhibits the JAK1/2 pathway by binding to the ATP-binding site of the JAK kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to a reduction in cytokine signaling and immune cell activation.
Biochemical and Physiological Effects:
N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been shown to reduce the production of inflammatory cytokines, such as IL-6, TNF-alpha, and IFN-gamma. It also reduces the proliferation of immune cells, such as T cells and B cells. In addition, N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been shown to reduce fibrosis in animal models of liver and lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(2-pyridinyl)ethyl]cycloheptanamine is its specificity for the JAK1/2 pathway, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other JAK inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
For N-[2-(2-pyridinyl)ethyl]cycloheptanamine research include studying its potential use in combination with other drugs for enhanced therapeutic efficacy, as well as investigating its effects on other signaling pathways and disease models. Additionally, further studies are needed to determine the optimal dosing and administration of N-[2-(2-pyridinyl)ethyl]cycloheptanamine for clinical use.
Métodos De Síntesis
N-[2-(2-pyridinyl)ethyl]cycloheptanamine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl pyridine with cycloheptanone, followed by reduction and cyclization. The resulting compound can then be further purified through column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-4-8-13(7-3-1)16-12-10-14-9-5-6-11-15-14/h5-6,9,11,13,16H,1-4,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPRJXIGCQRDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)